molecular formula C10H23N2O3P B14402591 Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate CAS No. 89504-56-3

Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate

Cat. No.: B14402591
CAS No.: 89504-56-3
M. Wt: 250.28 g/mol
InChI Key: HXQQFNONCSUXNN-UHFFFAOYSA-N
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Description

Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a 2-methylpropyl group and a dimethyl phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate typically involves the reaction of piperazine derivatives with phosphonate reagents. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phosphonate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism of action of dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, disrupting its normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate is unique due to its specific substitution pattern on the piperazine ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89504-56-3

Molecular Formula

C10H23N2O3P

Molecular Weight

250.28 g/mol

IUPAC Name

1-dimethoxyphosphoryl-4-(2-methylpropyl)piperazine

InChI

InChI=1S/C10H23N2O3P/c1-10(2)9-11-5-7-12(8-6-11)16(13,14-3)15-4/h10H,5-9H2,1-4H3

InChI Key

HXQQFNONCSUXNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)P(=O)(OC)OC

Origin of Product

United States

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